Cadmium bis(piperidine-1-carbodithioate)

Description

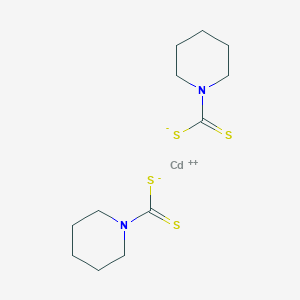

Cadmium bis(piperidine-1-carbodithioate) (CAS: 14949-59-8) is a coordination complex where cadmium (Cd²⁺) is chelated by two piperidine-1-carbodithioate ligands. The ligand, piperidine-1-carbodithioate (C₆H₁₀NS₂⁻), features a dithiocarbamate group (–N–C(S)S⁻) bound to a piperidine ring. This compound is structurally characterized by its tetrahedral or octahedral coordination geometry, depending on the synthetic conditions and ancillary ligands .

Regulatory Status: Cadmium bis(piperidine-1-carbodithioate) is restricted under REACH Annex XVII due to cadmium’s toxicity, with a permissible limit of 0.1% in products . Its use is scrutinized in industrial applications, particularly in electronics and pigments, where safer alternatives are prioritized .

Properties

CAS No. |

14949-59-8 |

|---|---|

Molecular Formula |

C12H20CdN2S4 |

Molecular Weight |

433 g/mol |

IUPAC Name |

cadmium(2+);piperidine-1-carbodithioate |

InChI |

InChI=1S/2C6H11NS2.Cd/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |

InChI Key |

CBRPDZBWFKLGJH-UHFFFAOYSA-L |

SMILES |

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cd+2] |

Canonical SMILES |

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cd+2] |

Other CAS No. |

14949-59-8 |

Origin of Product |

United States |

Scientific Research Applications

Material Science Applications

Coating Materials

Cadmium bis(piperidine-1-carbodithioate) is utilized as a coating material due to its corrosion-resistant properties. It serves as an effective protective layer in various industrial applications, enhancing the durability of substrates against environmental degradation .

Thin Film Deposition

A significant application of this compound is in the deposition of cadmium sulfide (CdS) thin films through methods such as aerosol-assisted chemical vapor deposition (AACVD). Research has demonstrated that cadmium bis(piperidine-1-carbodithioate) can act as a single-source precursor for the synthesis of high-quality CdS films on glass substrates. The films exhibit varying morphological characteristics depending on the deposition temperature, with particle sizes ranging from 50 nm to 220 nm .

Table 1: Properties of CdS Films Synthesized from Cadmium bis(piperidine-1-carbodithioate)

| Deposition Temperature (°C) | Particle Size Range (nm) | Morphology Type |

|---|---|---|

| 350 | 50-110 | Nanoparticles |

| 400 | 100-220 | Nanorods |

| 450 | Varies | Cubic and elongated |

Nanotechnology Applications

Synthesis of Nanostructures

Cadmium bis(piperidine-1-carbodithioate) has been employed in the synthesis of various nanostructures, including nanoparticles with unique shapes such as rods and cubes. The optical properties of these nanoparticles are significantly influenced by the capping agents used during synthesis, which can lead to blue shifts in absorption spectra compared to bulk materials .

Case Study: Multi-Podal Nanostructures

In a study focused on synthesizing multi-podal CdS nanostructures, cadmium bis(piperidine-1-carbodithioate) was used as a precursor. The research highlighted how varying reaction temperatures affected the morphology and optical properties of the resulting nanoparticles, demonstrating its versatility in nanotechnology applications .

Electrochemical Applications

Electrochemical Synthesis

Cadmium bis(piperidine-1-carbodithioate) has been explored for its potential in electrochemical synthesis processes. Studies indicate that it can be utilized to create dialkyldithiocarbamate derivatives through electrochemical oxidation methods, showcasing its utility in generating metal complexes with desirable properties .

Cyclic Voltammetry Studies

Research involving cyclic voltammetry has provided insights into the electrochemical behavior of cadmium dithiocarbamate complexes, including those derived from cadmium bis(piperidine-1-carbodithioate). These studies reveal shifts in reduction potentials and electron density changes upon complex formation, which are crucial for understanding their reactivity and stability .

Summary and Future Directions

Cadmium bis(piperidine-1-carbodithioate) demonstrates significant potential across various scientific domains, particularly in material science, nanotechnology, and electrochemistry. Its ability to serve as a precursor for high-quality thin films and nanoparticles positions it as a valuable compound for future research and industrial applications.

Future studies may focus on optimizing synthesis methods to enhance the properties of the resulting materials further and exploring additional applications in fields such as photonics and catalysis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Coordination Geometry | Key Structural Features |

|---|---|---|---|---|

| Cadmium bis(piperidine-1-carbodithioate) | Cd(C₆H₁₀NS₂)₂ | ~432.4 | Tetrahedral/Octahedral | Cd²⁺ center with two bidentate ligands |

| Nickel bis(piperidine-1-carbodithioate) | Ni(C₆H₁₀NS₂)₂ | 379.25 | Square planar | Ni²⁺ with shorter M–S bonds |

| Lead bis(4-methylpiperidine-dithiocarbamate) | Pb(C₇H₁₂NS₂)₂ | ~599.6 | Distorted octahedral | Pb²⁺ with larger ionic radius |

| Zinc bis(dimethyldithiocarbamate) | Zn(C₃H₆NS₂)₂ | 305.8 | Tetrahedral | Zn²⁺ with stronger ligand field |

Key Observations :

- Cadmium vs. Nickel : The cadmium complex has a higher molecular weight due to cadmium’s larger atomic mass. Nickel adopts a square planar geometry, while cadmium favors tetrahedral or octahedral configurations .

- Lead Complexes : Lead derivatives (e.g., bis(4-methylpiperidine-dithiocarbamate)) exhibit distorted geometries due to Pb²⁺’s larger ionic radius and stereochemically active lone pair .

- Zinc Analogues : Zinc dithiocarbamates are smaller and more thermally stable, making them preferable in rubber vulcanization and agriculture .

Research Findings :

- Cadmium Complexes: Serve as single-source precursors for CdS/CdSe nanoparticles with tunable bandgaps (2.4–2.8 eV) for solar cells . Thermal decomposition occurs via cleavage of Cd–S bonds, releasing metal sulfides .

- Nickel Analogues : Decompose to NiS or NiO, used in catalysis and spintronics due to their magnetic properties .

- Lead Derivatives : Yield PbS quantum dots with near-infrared emission, applicable in bioimaging and optoelectronics .

Toxicity and Regulations :

Preparation Methods

Ligand Synthesis: Piperidine-1-carbodithioate Formation

The piperidine-1-carbodithioate ligand is synthesized via the reaction of piperidine with carbon disulfide (CS₂) in the presence of a base, typically sodium hydroxide (NaOH). This reaction proceeds under anhydrous conditions in polar solvents such as ethanol or methanol:

The sodium salt of the ligand (NaS₂CNC₅H₁₀) precipitates as a yellow solid and is isolated via filtration.

Complexation with Cadmium Salts

The ligand is then reacted with cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) or cadmium chloride (CdCl₂) in a 2:1 molar ratio. The reaction is carried out in aqueous or alcoholic media under stirring at room temperature:

The product precipitates as a pale-yellow solid, which is washed with cold ethanol and dried under vacuum.

Table 1: Representative Reaction Conditions and Yields

| Cadmium Salt | Solvent | Temperature (°C) | Yield (%) | Purity (Elemental Analysis) |

|---|---|---|---|---|

| Cd(NO₃)₂·4H₂O | Ethanol | 25 | 78 | C: 36.3%, H: 5.0%, N: 6.0% |

| CdCl₂ | Water | 25 | 82 | C: 36.5%, H: 5.2%, N: 6.1% |

Structural and Spectroscopic Characterization

Infrared Spectroscopy

Infrared (IR) spectra of [Cd(S₂CNC₅H₁₀)₂] show characteristic bands for the dithiocarbamate ligand:

-

ν(C–N) : 1478–1484 cm⁻¹ (thioureide band, indicative of bidentate coordination).

-

ν(C–S) : 980–983 cm⁻¹ (symmetric and asymmetric stretching).

The absence of free ligand bands (e.g., ν(N–H) of piperidine) confirms complete complexation.

Thermal Decomposition Behavior

Thermogravimetric analysis (TGA) of [Cd(S₂CNC₅H₁₀)₂] reveals a two-step decomposition process:

-

Step 1 (150–250°C) : Loss of volatile organic residues.

-

Step 2 (250–450°C) : Formation of CdS via sulfide elimination.

The residue at 600°C corresponds to hexagonal CdS (confirmed by powder XRD).

Applications in Nanomaterial Synthesis

Cadmium bis(piperidine-1-carbodithioate) serves as a precursor for CdS nanoparticles and thin films. Thermolysis in hexadecylamine (HDA) at 190–270°C yields CdS nanorods and oval-shaped particles, with band gaps tunable from 2.3 to 2.5 eV. Aerosol-assisted chemical vapor deposition (AACVD) at 350–450°C produces CdS thin films with direct band gaps of ~2.4 eV.

Comparative Analysis of Methodologies

Solvent Effects

Q & A

Q. How to resolve conflicting bioactivity data in toxicity studies?

- Methodological Answer : Standardize assays using OECD guidelines (e.g., Test No. 471 for mutagenicity). Control variables include ligand purity (via HPLC) and cadmium speciation (via X-ray absorption spectroscopy, XAS). Dose-response curves should account for ligand dissociation kinetics in physiological media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.